molecular formula C7H8Cl2N4 B6610310 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride CAS No. 2763751-24-0

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride

Cat. No.: B6610310
CAS No.: 2763751-24-0
M. Wt: 219.07 g/mol
InChI Key: NMHXOLLYQYVRKJ-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyrimidine derivatives. This compound is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine with hydrazine derivatives under controlled conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]-1,2,4-triazines
  • Pyrazolo[1,5-a]-1,3,5-triazines
  • Pyrazolo[3,4-b]pyridines
  • Pyrazolo[3,4-b]pyrimidines

Uniqueness

2-(1H-pyrazol-4-yl)pyrimidine dihydrochloride is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4.2ClH/c1-2-8-7(9-3-1)6-4-10-11-5-6;;/h1-5H,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHXOLLYQYVRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CNN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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